C.I. Disperse Blue 301

描述

Historical Trajectory of Disperse Dyes in Advanced Research

The development of disperse dyes is intrinsically linked to the advent of synthetic, hydrophobic fibers in the early 20th century. aatcc.org The first of these fibers, cellulose (B213188) acetate (B1210297), was developed in the 1920s and could not be effectively colored using existing dyes designed for natural fibers like cotton and wool. aatcc.org This challenge spurred the invention of a new class of water-insoluble dyes that could be ground with surface-active agents to form a colloidal dispersion in water. aatcc.org These were initially termed "acetate dyes." aatcc.org

A significant breakthrough occurred in the 1920s with the creation of "ionamine" dyes, which were azo compounds containing a solubilizing group that hydrolyzed during the dyeing process, allowing the insoluble dye to affix to the fiber. wordpress.com However, these early dyes had limitations. wordpress.com A more practical approach was developed between 1923 and 1924, leading to the first generation of disperse dyes. wikipedia.orgscribd.com For the next quarter-century, their use was primarily for cellulose acetate. aatcc.org

The 1950s marked a pivotal era in textile innovation with the introduction of new synthetic fibers, including polyesters, polyamides, and acrylics. aatcc.org These materials demanded dyes with more stringent properties, such as stability at higher dyeing temperatures, resistance to sublimation for processes like heat-setting, and fastness against various chemical treatments. aatcc.org In recognition of their broader applicability and unique dyeing mechanism, the name "disperse dyes" was formally adopted in 1953, ahead of the second edition of the Colour Index in 1955. aatcc.orgwordpress.com Today, disperse dyes represent the most significant class of dyes used in the textile industry, essential for coloring the vast majority of synthetic fabrics. china-dyestuff.com

Significance of C.I. Disperse Blue 301 within Contemporary Dye Chemistry and Material Science

This compound is a synthetic organic compound classified as a monoazo dye. worlddyevariety.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of dyes, with disperse dyes being predominantly of this type. wikipedia.orgnih.gov this compound is specifically designed for dyeing hydrophobic fibers, with its primary application being the coloring of polyester (B1180765) and its blended fabrics. worlddyevariety.comdyestuffscn.com

The compound is valued for its ability to produce a deep navy-blue shade and its suitability for high-energy dyeing processes, such as high-temperature and high-pressure dyeing, as well as the hot-melt pad dyeing method. worlddyevariety.comdyestuffscn.com Its molecular structure imparts low water solubility, a defining characteristic of disperse dyes, which are applied from a fine aqueous dispersion. wordpress.comdyestuffscn.com The interaction between the non-ionic dye molecules and the polymer chains of the fiber occurs through van der Waals and dipole forces. wikipedia.org

In material science, the significance of this compound lies in its performance characteristics. It is frequently used as a component in combination with other dyes to create specific colors; for instance, it is a key ingredient in "fast dispersing blue M-SR". worlddyevariety.comdyestuffscn.com Its good fastness properties make it a reliable choice for textiles that require durability. dyestuffscn.com The compound's synthesis involves the diazotization of 2,4-Dinitro-6-bromoaniline, which is then coupled with N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide. worlddyevariety.com

Scope and Objectives of the Research Compendium on this compound

The objective of this compendium is to present a focused and scientifically rigorous examination of this compound. The scope is strictly limited to the chemical and physical properties, historical context, and technical applications of this specific dye. This article will provide detailed data on its identity, properties, and manufacturing methods based on available technical literature. It aims to serve as an authoritative resource for researchers and professionals in the fields of dye chemistry, textile engineering, and material science who require specific information about this compound.

Detailed Research Findings

This compound is a well-documented dye with specific chemical and physical properties that dictate its application and performance.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| C.I. Name | Disperse Blue 301 | worlddyevariety.comdyestuffscn.com |

| C.I. Number | 11339 | worlddyevariety.comdyestuffscn.com |

| CAS Number | 105635-65-2 / 26377-33-3 | worlddyevariety.comdyestuffscn.commade-in-china.com |

| Molecular Formula | C₂₁H₂₅BrN₆O₈ | worlddyevariety.comdyestuffscn.com |

| Molecular Weight | 569.36 g/mol | worlddyevariety.comdyestuffscn.com |

| Chemical Structure | Single Azo Class | worlddyevariety.comdyestuffscn.com |

| Appearance | Dark brown powder with metallic luster | dyestuffscn.com |

| Solubility | Soluble in acetone, insoluble in water | dyestuffscn.com |

| Density | 1.5 ± 0.1 g/cm³ | echemi.com |

| Boiling Point | 742.3 ± 60.0 °C at 760 mmHg | echemi.com |

| Flash Point | 402.7 ± 32.9 °C | echemi.com |

Table 2: Fastness Properties of this compound on Polyester The following table outlines the resistance of this compound to various conditions when applied to polyester fabric, as per ISO standards. The ratings indicate performance, with 5 being excellent.

| Fastness Test | Condition | Fading | Staining | Source(s) |

| Light Fastness | Carbon Arc | 6 | - | dyestuffscn.com |

| Soaping Resistance | ISO 4 | 5 | 5 | dyestuffscn.com |

| Perspiration Resistance | Alkali | 5 | 5 | dyestuffscn.com |

| Dry Heat | Medium | 5 | 5 | dyestuffscn.com |

| Pleated (Steamed) | Medium | 5 | 5 | dyestuffscn.com |

The primary application of this compound is for the dyeing and printing of polyester and its associated blended fabrics. dyestuffscn.com It is particularly noted for its use in achieving deep navy blue colors and is a principal dye for this purpose. colorfuldyes.com The dye can be used alone or in combination with other disperse dyes, such as dispersed yellow-brown and red dyes, to achieve a range of shades. colorfuldyes.com

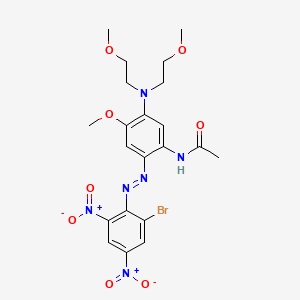

Structure

3D Structure

属性

IUPAC Name |

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJTRYIRSPFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067202 | |

| Record name | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26377-33-3, 105635-65-2 | |

| Record name | N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HF 22-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 301 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of C.i. Disperse Blue 301

Traditional Synthesis Routes for Azo Disperse Dyes Relevant to C.I. Disperse Blue 301

The synthesis of azo disperse dyes, including this compound, has long been dominated by well-established chemical reactions. nih.gov These dyes are synthesized through a method involving diazotization and coupling. nih.gov This process has been a cornerstone of industrial organic chemistry for producing a wide array of colors. nih.goviipseries.org

Diazotization and Coupling Reactions in this compound Synthesis

The fundamental chemistry for producing this compound involves a two-step process: diazotization followed by a coupling reaction. worlddyevariety.comchemicalbook.com This is a classic approach for most azo dyes. nih.gov

The first step, diazotization , is the conversion of a primary aromatic amine into a diazonium salt. ijirset.com In the specific synthesis of this compound, the starting primary aromatic amine is 2,4-Dinitro-6-bromoaniline. worlddyevariety.comchemicalbook.com This amine is treated with a diazotizing agent, typically sodium nitrite, in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (around 0-5°C) to form the corresponding diazonium salt. worlddyevariety.comiipseries.orgchemicalbook.comindexcopernicus.com The presence of acid is crucial, and the reaction is carefully monitored. indexcopernicus.com

The second step is the azo coupling reaction , where the newly formed diazonium salt reacts with a coupling component. ijirset.com For this compound, the coupling component is N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide. worlddyevariety.comchemicalbook.com This reaction is an electrophilic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component. ijirset.com The coupling reaction is typically carried out in a controlled pH environment, often in a neutral or slightly acidic to alkaline medium, to facilitate the reaction. iipseries.orgindexcopernicus.com

Precursor Compounds and Intermediate Reactions

The synthesis of this compound relies on specific precursor compounds. The quality and reactivity of these precursors are paramount for a successful synthesis.

Diazo Component Precursor:

2,4-Dinitro-6-bromoaniline: This compound serves as the primary aromatic amine for the diazotization step. worlddyevariety.comchemicalbook.com Its synthesis can involve the nitration and subsequent bromination of aniline (B41778) or its derivatives.

Coupling Component Precursor:

N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide: This molecule provides the site for the azo coupling. worlddyevariety.comchemicalbook.com Its synthesis involves multiple steps, likely starting from a simpler aromatic amine that undergoes N-alkylation with 2-methoxyethanol (B45455) and subsequent acylation and other functional group manipulations.

The intermediate reaction is the formation of the diazonium salt of 2,4-Dinitro-6-bromoaniline. This intermediate is highly reactive and is typically used immediately in the subsequent coupling reaction without isolation. iipseries.org

Novel Approaches and Green Chemistry Principles in this compound Synthesis and Derivatization

While traditional methods are effective, there is a growing interest in developing more environmentally friendly approaches to dye synthesis. For azo dyes in general, this includes exploring alternative diazotization and coupling methods that may reduce waste and use less hazardous reagents. nih.gov Research into "green chemistry" principles for dye synthesis is ongoing, though specific novel methods for this compound are not widely documented in the provided search results. Some general green chemistry approaches applicable to azo dye synthesis include using water as a solvent where possible and minimizing the use of harsh acids and heavy metals.

Influence of Reaction Conditions on this compound Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of reaction conditions during its synthesis. ijirset.com

Key Parameters Influencing Yield and Purity:

| Parameter | Influence on Synthesis |

| Temperature | Diazotization is typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. iipseries.orgindexcopernicus.com Higher temperatures can lead to side reactions and lower yields. The coupling reaction temperature is also controlled, often below 10°C, to ensure a clean reaction. google.com |

| pH | The pH of the reaction medium is critical for both steps. Diazotization requires a strongly acidic environment. iipseries.orgindexcopernicus.com The coupling reaction's efficiency and the position of the coupling on the aromatic ring are highly pH-dependent. indexcopernicus.com |

| Concentration of Reactants | The molar ratio of the diazo component to the coupling component can affect the yield and the formation of byproducts. ijirset.com |

| Stirring | Vigorous stirring is necessary to ensure proper mixing of the reactants, especially since the diazonium salt is often used in situ. iipseries.org |

| Purity of Precursors | The purity of the starting materials, 2,4-Dinitro-6-bromoaniline and N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide, directly impacts the purity of the final dye product. chemicalbook.com |

Chemical Reactions and Modifications of this compound

Once synthesized, this compound can undergo various chemical reactions, although specific modifications of this particular dye are not extensively detailed in the provided search results. However, based on the general chemistry of azo dyes, several types of reactions are possible.

The azo group (-N=N-) is the chromophore responsible for the color of the dye. nih.gov Reactions that alter this group will change the color of the dye.

Potential Chemical Reactions:

Reduction: The azo bond can be reduced, leading to the cleavage of the molecule into two separate aromatic amines. This process results in the decolorization of the dye. Common reducing agents include sodium dithionite.

Oxidation: Oxidation can also lead to the degradation of the dye molecule, although the products can be complex.

Substitution Reactions: The aromatic rings of the dye molecule can potentially undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

Application Mechanisms and Performance in Material Science for C.i. Disperse Blue 301

Dyeing Mechanisms of C.I. Disperse Blue 301 on Synthetic Substrates

Disperse dyes, including this compound, are a class of non-ionic, sparingly water-soluble colorants. researchgate.netafirm-group.com Their primary application is the coloration of hydrophobic synthetic fibers. The dyeing mechanism does not involve the formation of chemical bonds; instead, it is a process of physical sorption. afirm-group.comresearchgate.net The dye molecules are transferred from an aqueous dispersion to the fiber, where they are held in place by physical forces. afirm-group.comafirm-group.com This process is often described by a "solid solution" model, where the non-polar dye dissolves within the amorphous regions of the hydrophobic polymer. The application typically requires high temperatures (around 130 °C) and pressure, or the use of a carrier, to facilitate the swelling of the fiber structure, allowing the dye molecules to penetrate and diffuse into the polymer matrix. worlddyevariety.comcrimsonpublishers.com

The affinity of this compound for polyester (B1180765) and other synthetic fibers like polyamide and acetate (B1210297) is governed by its hydrophobic nature. afirm-group.comafirm-group.com Polyester fibers, in their molecular structure, are highly crystalline and possess a limited number of pores, making them resistant to penetration by water-soluble substances. Disperse dyes overcome this barrier due to their non-ionic character and ability to form a solid solution within the fiber. researchgate.net The interaction is primarily driven by non-polar van der Waals forces and dipole-dipole interactions between the dye molecules and the polymer chains. researchgate.net

The dyeing process entails the dye moving from a suspended state in the dyebath to a dissolved state and finally adsorbing onto the fiber surface before diffusing into the polymer's internal structure. researchgate.net this compound is specifically noted for its use in high-temperature and high-pressure dyeing methods on polyester fabric and its blends, which provides the necessary energy to overcome the forces holding the polymer chains together, thereby increasing the free volume within the fiber for the dye to enter. worlddyevariety.com

The kinetics of the disperse dyeing process describe the rate at which the dye is taken up by the fiber. This process is largely diffusion-controlled. researchgate.net Kinetic studies typically evaluate the rate of dye adsorption and the diffusion coefficient, which quantifies the mobility of the dye molecules within the fiber. crimsonpublishers.com The rate of dyeing is significantly influenced by temperature; as the temperature increases, the polymer chains gain mobility, the free volume within the fiber expands, and the dye molecules possess more kinetic energy, all of which contribute to a higher rate of diffusion. researchgate.netcrimsonpublishers.com

Kinetic data is often analyzed using various models, such as the pseudo-first-order model or diffusion models like the Boyd equation, to understand the mechanism of dye uptake. researchgate.net The activation energy of diffusion, calculated from the relationship between the diffusion coefficient and temperature, provides insight into the energy barrier that must be overcome for the dye molecule to move through the polymer matrix. crimsonpublishers.com

Below is an interactive table showing representative kinetic parameters for a similar disperse dye, C.I. Disperse Orange 30, on polyester, illustrating the effect of temperature on the diffusion process.

| Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Activation Energy of Diffusion (Ea) (kJ/mol) |

| 110 | 1.85 x 10⁻¹⁰ | 95.7 |

| 120 | 3.21 x 10⁻¹⁰ | 95.7 |

| 130 | 5.49 x 10⁻¹⁰ | 95.7 |

| Note: Data presented is for C.I. Disperse Orange 30 as a representative example of kinetic studies on disperse dyes and polyester. crimsonpublishers.comcrimsonpublishers.com |

The thermodynamics of dyeing provide a quantitative measure of the affinity between the dye and the fiber at equilibrium. hilarispublisher.com Key thermodynamic parameters include the standard affinity (Δμ°), the enthalpy of dyeing (ΔH°), and the entropy of dyeing (ΔS°). crimsonpublishers.comhilarispublisher.com These values are determined from the equilibrium adsorption isotherm, which describes the distribution of the dye between the dyebath and the fiber at a constant temperature. hilarispublisher.com The dyeing of polyester with disperse dyes generally follows the Nernst partition model, which assumes the dye distributes itself between two immiscible phases (the dyebath and the fiber). crimsonpublishers.comcrimsonpublishers.com

Standard Affinity (Δμ°) : This represents the difference in chemical potential of the dye in its standard state in the fiber and the dyebath. A negative and high value of Δμ° indicates a strong driving force for the dye to move from the solution into the fiber, signifying high affinity. researchgate.nethilarispublisher.com

Enthalpy of Dyeing (ΔH°) : This parameter measures the heat absorbed or released during the dyeing process. For most disperse dyeing on polyester, the process is endothermic (positive ΔH°), meaning it consumes heat. researchgate.net This reflects the energy required to break intermolecular bonds within the fiber to allow dye entry. researchgate.net

Entropy of Dyeing (ΔS°) : This represents the change in the degree of disorder of the system. A positive ΔS° indicates an increase in randomness, which is a favorable condition for a spontaneous process. researchgate.nethilarispublisher.com

The combination of these parameters determines the spontaneity of the dyeing process, as described by the Gibbs free energy equation. A negative change in free energy corresponds to a spontaneous and favorable dyeing process. researchgate.net

| Thermodynamic Parameter | Significance in Polyester Dyeing | Typical Value Sign |

| Standard Affinity (Δμ°) | Indicates the tendency of the dye to move from the dyebath to the fiber. A more negative value means higher affinity. researchgate.nethilarispublisher.com | Negative |

| Enthalpy Change (ΔH°) | Represents the heat change. A positive value indicates an endothermic process, requiring energy input (heat). researchgate.net | Positive |

| Entropy Change (ΔS°) | Represents the change in randomness. A positive value indicates an increase in disorder, favoring the dyeing process. researchgate.nethilarispublisher.com | Positive |

Advanced Applications Beyond Traditional Textile Coloration for this compound

The properties of disperse dyes, such as their hydrophobicity and ability to dissolve in polymer matrices, make them suitable for applications beyond conventional textile dyeing.

Disperse dyes can be incorporated into polymeric matrices to create functional materials with specific optical properties. researchgate.net For instance, a dye can be embedded in a polymer coating applied to an optical fiber to act as a chemical sensor. researchgate.net The principle relies on the interaction between the target analyte and the dye-infused polymer, which causes a measurable change in the optical properties of the coating, such as its absorbance or fluorescence spectrum. researchgate.net The polymer matrix serves to immobilize the dye and can be engineered to enhance selectivity and sensitivity to a specific substance. researchgate.net While specific applications of this compound in this area are not extensively documented, its chemical structure as a chromophore makes it a potential candidate for integration into such sensing systems.

The same mechanism that allows disperse dyes to color polyester fibers enables their use in coloring other hydrophobic polymer systems and plastics. nih.gov Because the dye is non-ionic and hydrophobic, it can be dissolved directly into the bulk of a polymer melt during processing. This method, known as mass coloration or dope dyeing, results in a uniform and highly durable color that is integral to the plastic part, rather than just being a surface treatment. Related compounds like C.I. Disperse Blue 1 have been used for the surface dyeing of thermoplastics and as a solvent dye in cellulose (B213188) acetate plastics. nih.gov Given its compatibility with polyester, a major plastic, this compound is suitable for coloring various plastic articles where high light fastness and thermal stability are required. worlddyevariety.com

Factors Influencing Application Performance of this compound

The performance of this compound in material science applications, particularly in the dyeing of hydrophobic synthetic fibers like polyester, is governed by several key fastness properties. These properties determine the durability and stability of the color under various environmental and processing stresses. The primary factors influencing its application performance are its resistance to light, washing, and heat-induced sublimation.

Light Fastness Research Methodologies

Light fastness refers to the resistance of a dyed material to color change as a result of exposure to light. For disperse dyes, this is a critical performance metric, especially for textiles intended for apparel and automotive interiors. google.comgoogle.com Research and quality control methodologies for assessing the light fastness of textiles dyed with compounds like this compound are standardized to ensure consistent and reproducible results.

The evaluation of light fastness typically involves exposing dyed fabric samples to a calibrated artificial light source that simulates natural sunlight. p2infohouse.org The most common light sources used in these methodologies are xenon arc lamps and carbon arc lamps. p2infohouse.org The degree of fading is then assessed by comparing the exposed sample to an unexposed sample of the same material.

This comparison is quantified using the Blue Wool Scale, which ranges from 1 (very poor light fastness) to 8 (excellent light fastness). p2infohouse.org Each number on the scale represents a specific dyed wool standard with a known light fastness. The rating is determined by identifying which Blue Wool standard fades to the same extent as the test sample under the same exposure conditions. It is important to note that light fastness ratings can be influenced by the depth of the shade, with deeper colors tending to exhibit higher light fastness. p2infohouse.orgresearchgate.net

For this compound, standardized tests on polyester fabric have determined its light fastness rating.

Table 1: Light Fastness Performance of this compound

| Fastness Property | Test Method/Standard | Light Source | Rating |

| Light Fastness | ISO | Carbon Arc | 6 |

Note: Ratings are on a scale of 1-8, where 8 is excellent. Source: Sinoever dyestuffscn.com

Wash Fastness and Migration Behavior

Wash fastness is the measure of a dye's resistance to removal or staining of other fabrics during washing. For disperse dyes applied to polyester, this property is intrinsically linked to the phenomenon of thermomigration. koreascience.krresearchgate.net Thermomigration describes the movement of disperse dye molecules from the interior of the synthetic fiber to its surface during subsequent heat treatments, such as heat setting or ironing. tiankunchemical.comsarex.com This migration can lead to a lower wash fastness, as the dye on the surface is more susceptible to being washed off and staining adjacent materials. koreascience.krsarex.com

The molecular structure and size of the disperse dye play a significant role in its migration behavior. koreascience.kraatcc.org Dyes with larger molecular sizes and increased polarity tend to have better resistance to migration and thus higher wash fastness. researchgate.netaatcc.org An effective post-dyeing cleaning process, known as reduction clearing, is essential to remove any residual dye from the fiber surface, which significantly improves the final wash fastness of the material. researchgate.net

The assessment of wash fastness is conducted by washing a dyed sample in contact with undyed adjacent fabrics (e.g., cotton, wool, nylon, or polyester). The test evaluates two aspects: the degree of color change (fading) of the original sample and the degree of staining on the adjacent fabrics. These are typically rated on a 1 to 5 Grey Scale, where 5 indicates no change or staining. researchgate.net this compound demonstrates excellent wash fastness.

Table 2: Wash Fastness and Staining Performance of this compound

| Fastness Property | Test Method/Standard | Fading Rating | Staining Rating |

| Washing | ISO4 | 5 | 5 |

| Perspiration (Alkali) | ISO | 5 | 5 |

Note: Ratings are on a scale of 1-5, where 5 is excellent. Source: Sinoever, World dye variety dyestuffscn.comworlddyevariety.com

Sublimation Characteristics in Dyeing Processes

Sublimation fastness is a measure of a disperse dye's resistance to converting from a solid to a gaseous state at high temperatures. This is a crucial characteristic for dyes used on polyester, as the dyeing and finishing processes often involve significant heat. umt.edu.pksci-hub.ru Processes like thermosol dyeing (where dry heat is applied at temperatures around 180–220°C) and subsequent heat-setting or pleating can cause dyes with poor sublimation fastness to vaporize and transfer to other surfaces or adjacent fabrics. umt.edu.pkalfa-chemistry.com

A dye's sublimation property is primarily dependent on its molecular weight and polarity. aatcc.orgumt.edu.pk Dyes with lower molecular weights are generally more volatile and have poorer sublimation fastness. umt.edu.pk To counteract this, dye chemists have developed disperse dyes with increased molecular mass and the incorporation of polar groups (such as amides or esters) to improve their resistance to sublimation. aatcc.orgumt.edu.pk

Sublimation fastness is typically evaluated by heating a dyed fabric sample in contact with an undyed fabric at a specific temperature and duration. The degree of staining on the undyed fabric and the color change of the original sample are then assessed using the Grey Scale. This is often referred to as ironing or dry heat fastness. This compound exhibits high resistance to sublimation.

Table 3: Sublimation (Dry Heat) Fastness of this compound

| Fastness Property | Test Method/Standard | Fading Rating | Staining Rating |

| Dry Heat / Ironing | ISO | 5 | 5 |

Note: Ratings are on a scale of 1-5, where 5 is excellent. Source: Sinoever, World dye variety dyestuffscn.comworlddyevariety.com

Research Findings on this compound Currently Unavailable

Following a comprehensive search of publicly available scientific literature, it has been determined that specific research data detailing the environmental behavior and degradation pathways of the chemical compound this compound is not available. Searches were conducted using its various identifiers, including "this compound," its Colour Index number "C.I. 11339," and its CAS Registry Number "105635-65-2."

Despite the availability of extensive research on the broader categories of azo dyes and disperse dyes, as well as on other specific disperse blue compounds, no studies were identified that specifically address the topics outlined for this compound. Therefore, it is not possible to provide scientifically accurate and detailed content for the following requested sections:

Environmental Behavior and Degradation Pathways of C.i. Disperse Blue 301

Biotransformation and Biodegradation Research of C.I. Disperse Blue 301

Anaerobic and Aerobic Biodegradation Studies in Wastewater Treatment Simulators

While general principles of environmental behavior for azo disperse dyes exist, applying them to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for this specific compound. The degradation and environmental fate of dyes are highly dependent on their unique molecular structure; therefore, data from other dyes cannot be directly substituted.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific environmental behavior and degradation pathways of this compound.

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading complex organic molecules into simpler, less harmful substances like carbon dioxide and water. ijcce.ac.ir

Photocatalytic Degradation Using Semiconductor Materials

Photocatalytic degradation is an AOP that utilizes semiconductor materials, such as Titanium dioxide (TiO₂) and Strontium Chromate (SrCrO₄), which, upon activation by light, generate the requisite hydroxyl radicals to break down pollutants. nih.govijsdr.org

Research into the photocatalytic degradation of C.I. Disperse Blue 1, an anthraquinone (B42736) dye, demonstrated the effectiveness of a UV/TiO₂/H₂O₂ system. The study found that the photocatalyst Degussa P25 was particularly efficient, and that degradation rates were strongly influenced by parameters such as reaction pH, catalyst concentration, and substrate concentration. nih.gov The process was also found to be effective under natural sunlight, highlighting its potential for sustainable wastewater treatment. nih.gov

Another study investigated the degradation of C.I. Disperse Blue 94 using Strontium Chromate as the semiconductor photocatalyst. The degradation was monitored spectrophotometrically, and experiments determined the optimal conditions for the process. The research indicated that the rate of degradation was significantly affected by the initial dye concentration, the amount of catalyst used, and the pH of the solution. ijsdr.org

| Disperse Dye | Semiconductor | Key Parameters Investigated | Optimal Conditions Found | Source |

|---|---|---|---|---|

| C.I. Disperse Blue 1 | Titanium Dioxide (Degussa P25) | pH, Catalyst Concentration, Substrate Concentration, Light Source (UV/Sunlight) | Degussa P25 found to be most efficient; rates strongly influenced by all parameters. | nih.gov |

| C.I. Disperse Blue 94 | Strontium Chromate (SrCrO₄) | pH, Catalyst Loading, Initial Dye Concentration | pH 7.0, 0.25g SrCrO₄/100mL, 3 x 10⁻⁵M dye concentration. | ijsdr.org |

Ozonation and Fenton-like Processes

Ozonation and Fenton-like processes are two other prominent AOPs used for treating textile effluents. Ozonation involves the use of ozone (O₃), a powerful oxidant, while the Fenton process generates hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) under acidic conditions. arabjchem.orguludag.edu.tr

A comparative study on the decolorization of three different disperse blue dyes—C.I. Disperse Blue 56 (low energy), C.I. Disperse Blue 60 (medium energy), and C.I. Disperse Blue 79 (high energy)—by ozonation showed high efficiency. The results indicated that color removal rates could reach 100%, with Chemical Oxygen Demand (COD) removal rates of up to 68%. uludag.edu.tracarindex.com

The Fenton process has been shown to be effective for a wide range of dyes, including disperse dyes. nih.gov The reaction is highly pH-dependent, with maximum degradation rates typically observed at a pH of 3. arabjchem.org While comprehensive studies on various disperse dyes are broad, specific research on C.I. Disperse Blue 56 demonstrated a 99% discoloration efficiency using the Fenton process. tuiasi.ro The photo-Fenton process, which combines the Fenton reaction with UV light, can further enhance degradation efficiency due to the synergistic effect of the ultraviolet radiation and ferrous ions. nih.govnih.gov

| Process | Disperse Dye(s) | Key Findings | Efficiency | Source |

|---|---|---|---|---|

| Ozonation | C.I. Disperse Blue 56, 60, 79 | Effective for low, medium, and high energy disperse dyes. | Up to 100% color removal; up to 68% COD removal. | uludag.edu.tracarindex.com |

| Fenton Process | C.I. Disperse Blue 56 | Process is highly effective for discoloration. | 99% efficiency reported. | tuiasi.ro |

| Photo-Fenton Process | General Dyes | UV light enhances the generation of hydroxyl radicals, creating a synergistic effect. | Generally stronger oxidation than Fenton process alone. | nih.gov |

Electrochemical Treatment Methods for this compound Removal

Electrochemical treatment offers an alternative method for dye degradation, operating through direct or indirect oxidation at an anode. tuiasi.ro Extensive research on the electrochemical decolorization of C.I. Disperse Blue 1 in an aqueous solution using graphite (B72142) electrodes provides a valuable case study. The process was effective, with efficiency influenced by several operational parameters. chemrxiv.orgeemj.eu

The study demonstrated that decolorization efficiency increased with electrolysis time, current density, and the concentration of the supporting electrolyte (NaCl). eemj.eu Conversely, efficiency decreased as the initial dye concentration increased. The pH showed a nonlinear trend, with the maximum efficiency of 90% achieved at a neutral pH of 7. Temperature also played a role; increasing the temperature from 28°C to 50°C enhanced the decolorization efficiency, particularly at lower dye concentrations, reaching 96% removal. tuiasi.roeemj.eu The shape of the electrode was also found to be a factor, with plane electrodes showing higher color removal efficiency (85.4%) compared to cylindrical electrodes (49%) under similar conditions. chemrxiv.org

| Parameter | Effect on C.I. Disperse Blue 1 Degradation | Optimal Condition/Finding | Source |

|---|---|---|---|

| pH | Nonlinear trend; degradation is efficient in acidic to neutral conditions. | Maximum efficiency (90%) at pH 7. | tuiasi.roeemj.eu |

| Current Density | Efficiency increases with higher current density. | Higher current is more effective but has cost implications. | chemrxiv.orgeemj.eu |

| Temperature | Efficiency increases with temperature. | 96% removal at 50°C for a 25 mg/L solution. | tuiasi.roeemj.eu |

| Initial Dye Concentration | Efficiency decreases as concentration increases. | Lower concentrations are degraded more readily. | chemrxiv.orgeemj.eu |

| Electrode Geometry | Large surface area (plane electrode) is more effective. | 85.4% removal with plane vs. 49% with cylindrical. | chemrxiv.org |

Bioaccumulation Potential Research in Environmental Compartments

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. It occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion.

Uptake and Distribution in Non-Vertebrate Organisms (excluding specific adverse effects data)

Based on a comprehensive review of available scientific literature, no specific studies detailing the uptake and distribution of this compound in non-vertebrate organisms have been identified. Research in this area is crucial for understanding the potential for this compound to enter biological systems and accumulate in tissues.

Trophic Transfer Studies of this compound (focused on movement)

Similarly, there is a lack of specific research on the trophic transfer and movement of this compound through environmental food webs. Trophic transfer studies are essential for determining if a compound can be passed from one trophic level to the next, potentially leading to biomagnification. The absence of such data represents a significant gap in the environmental risk assessment for this particular dye.

Advanced Analytical and Spectroscopic Characterization Techniques for C.i. Disperse Blue 301

Chromatographic Separation Methods for C.I. Disperse Blue 301 and its Transformation Products

Chromatographic techniques are indispensable for separating the complex mixtures often associated with the production and degradation of disperse dyes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of disperse dyes like this compound. mdpi.com Method development often involves optimizing the mobile phase, stationary phase, and detector to achieve efficient separation and sensitive detection. mdpi.com

A common approach utilizes a reverse-phase C18 column with a gradient elution. lcms.cznih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.comlcms.cznih.gov For instance, a gradient program might start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute compounds with increasing hydrophobicity. lcms.cznih.gov

The German DIN 54231 standard procedure provides a well-established method for the analysis of disperse dyes using HPLC. lcms.cz This method often employs a photodiode array (PDA) detector for UV-Vis spectral acquisition, which aids in peak identification and purity assessment. mdpi.comlcms.cz The addition of a mass spectrometry (MS) detector enhances confidence in compound identification by providing molecular weight information. mdpi.comlcms.cz

Table 1: Example of HPLC Method Parameters for Disperse Dye Analysis

| Parameter | Condition |

| Column | Reverse-phase C18, 2.1 x 150 mm, 5.0 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 98% B over 17 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Detection | PDA (200-800 nm) and/or MS |

This table presents a generalized example of HPLC conditions. Specific parameters may vary depending on the exact instrumentation and the specific transformation products being analyzed.

While HPLC is suitable for the non-volatile dye molecule itself, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile byproducts that may form during the synthesis or degradation of this compound. epa.govdtic.mil These byproducts can include residual solvents or small aromatic molecules.

The analysis involves extracting the volatile components from the sample matrix, often using techniques like headspace analysis or solvent extraction, followed by injection into the GC-MS system. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a "molecular fingerprint" for identification. ohsu.edu

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative analysis of this compound and its colored transformation products. nih.govojp.gov It is particularly useful for monitoring the progress of a reaction or for initial screening of sample purity. researchgate.net

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation. The separated spots can be visualized directly if they are colored, or by using a UV lamp if they are fluorescent. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a standard. scispace.com

While primarily a qualitative technique, densitometry can be used to obtain semi-quantitative information from TLC plates. lcms.cz

Spectroscopic Techniques for Structural Elucidation and Quantification of this compound

Spectroscopic methods provide valuable information about the chemical structure and concentration of this compound.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of colored compounds like this compound. nih.govresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov

To determine the concentration of the dye, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The λmax for disperse dyes is typically in the visible region of the electromagnetic spectrum. researchgate.net Any changes in the chemical environment or structure of the dye molecule can lead to shifts in the λmax, providing insights into dye-solvent interactions or the formation of transformation products.

Table 2: Illustrative UV-Vis Spectral Data for a Disperse Dye

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | 575 | Value would be determined experimentally |

| Acetonitrile | 572 | Value would be determined experimentally |

| Dichloromethane | 580 | Value would be determined experimentally |

This table provides a hypothetical example to illustrate how the solvent can influence the wavelength of maximum absorbance. Actual values for this compound would need to be determined experimentally.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in the this compound molecule. gatech.edulibretexts.orgauthenticationinart.org These vibrational spectroscopy methods provide a molecular fingerprint that can be used for structural confirmation. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Specific functional groups, such as C=O (carbonyl), N-H (amine), O-H (hydroxyl), C-N, and aromatic rings, have characteristic absorption frequencies. libretexts.orgnih.gov For example, the IR spectrum of a disperse dye containing an anthraquinone (B42736) core would show characteristic peaks for the quinone carbonyl groups. nih.gov

Raman spectroscopy, on the other hand, is a light scattering technique. nih.gov When a molecule is irradiated with a laser, most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift is related to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. nih.gov For instance, it can be effective in identifying the azo group (-N=N-) in azo disperse dyes. nih.gov

Table 3: Common Functional Groups in Disperse Dyes and their Typical Vibrational Frequencies

| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) |

| N-H (amine) | 3300-3500 | 3300-3500 |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C=O (carbonyl, quinone) | 1655-1690 | 1655-1690 |

| C=C (aromatic) | 1400-1600 | 1400-1600 |

| C-N | 1250-1350 | 1000-1200 |

| -N=N- (azo) | 1400-1450 (often weak in IR) | 1400-1450 (often strong in Raman) |

This table provides general ranges for the vibrational frequencies of common functional groups. The exact position and intensity of the bands for this compound would depend on its specific molecular structure and its physical state.

Electrochemical Methods for this compound Detection and Monitoring

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like azo dyes. unesp.brnih.gov Although specific electrochemical studies focused solely on this compound are not widely reported, the general principles are applicable. Azo dyes are electrochemically active due to the presence of the reducible azo group (–N=N–). researchgate.net

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of the dye. At a suitable working electrode, the azo group can be electrochemically reduced, typically in an irreversible, multi-proton, multi-electron process, generating a distinct peak in the voltammogram. The potential of this peak is characteristic of the dye's structure, and its intensity can be directly proportional to the dye's concentration, allowing for quantitative analysis.

The development of chemically modified electrodes can enhance the sensitivity and selectivity of detection. nih.gov While not documented for this compound, research on other dyes has shown that modifying electrode surfaces with materials like graphene or polymers can lower the detection limit, making these methods suitable for monitoring trace amounts of dyes in environmental samples such as textile wastewater. acs.org

Microscopy and Imaging Techniques in this compound Research

Microscopy and imaging techniques are employed in research involving this compound not for visualizing the molecule itself, but for characterizing the physical form and distribution of the dye in various commercial products and applications.

In the context of consumer products like laundry detergents, imaging particle analysis is used to characterize particles that contain this compound as a hueing agent. A suitable microscopy technique acquires two-dimensional images of a large population of these particles. wikipedia.org Automated image analysis software then calculates parameters such as particle area, size distribution, and aspect ratio. This analysis is crucial for quality control to ensure the particles dissolve correctly and provide a uniform hue without causing spotting on fabrics.

Furthermore, techniques like Scanning Electron Microscopy (SEM) are used in textile research to observe the surface morphology of fibers dyed with disperse dyes. researchgate.net Such imaging can reveal how the dye particles are distributed on the fiber surface, providing insights into the effectiveness of the dyeing process and the physical state of the dye on the substrate. researchgate.netfluidimaging.com For more advanced applications, Fluorescence Membrane Microscopy (FMM) can be used to identify, count, and size dye particles by labeling them with specific fluorescent tags, offering a high-throughput method for particle characterization. halolabs.commdpi.com

Theoretical and Computational Studies of C.i. Disperse Blue 301

Quantum Chemical Calculations on Molecular Structure and Electronic Properties of C.I. Disperse Blue 301

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a dye molecule, such as its color, stability, and reactivity. These methods solve approximate solutions to the Schrödinger equation, providing detailed electronic information.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of dye molecules due to its balance of accuracy and computational cost. researchgate.netunito.itnih.gov For a molecule like this compound, DFT is used to optimize its three-dimensional geometry and to calculate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO levels, known as the energy gap (E_g), is critically important as it relates directly to the wavelength of maximum absorption (λ_max) of the dye and, consequently, its color. unito.it A smaller energy gap corresponds to absorption at longer wavelengths. The electronic transitions, typically π → π* for azo dyes, are responsible for their color and can be analyzed using Time-Dependent DFT (TD-DFT). researchgate.net Calculations for similar disperse dyes show that DFT can effectively predict spectral properties, which are then correlated with experimental data. researchgate.netresearchgate.net These calculations also reveal the distribution of electron density and can elucidate the intramolecular charge-transfer (ICT) characteristics of the dye, which influences its color and solvatochromic behavior. researchgate.net

Table 1: Key Parameters from DFT Analysis of a Typical Azo Dye

| Parameter | Significance | Typical Focus of Study |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Determines the potential for oxidation and interaction with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences the molecule's reduction potential and interaction with nucleophiles. |

| Energy Gap (E_g) | The energy difference between HOMO and LUMO (E_LUMO - E_HOMO). | Inversely related to the primary absorption wavelength (λ_max); a key determinant of color. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility in various solvents and interaction with polar substrates. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interactions. nih.gov |

Computational Modeling of Dye-Substrate Interactions

The effectiveness of a disperse dye is determined by its ability to penetrate and remain fixed within a polymer matrix, typically polyethylene (B3416737) terephthalate (B1205515) (PET). Computational models are used to simulate and quantify the interactions between the this compound molecule and the polymer chains. researchgate.net The primary forces governing this interaction are non-covalent, including van der Waals forces, hydrogen bonds, and π-π stacking.

Quantum chemical calculations can determine the interaction energies between the dye and a model fragment of the polymer. scribd.com These models help in understanding how the dye orients itself within the amorphous regions of the fiber to maximize favorable interactions. The planar structure of the azo dye system facilitates stacking with the aromatic rings of the PET polymer, while polar groups on the dye molecule can form hydrogen bonds or dipole-dipole interactions with the ester groups of the polymer. mdpi.com Understanding these binding mechanisms is crucial for designing dyes with high affinity and good wash and sublimation fastness. researchgate.net

Table 2: Intermolecular Forces in Dye-Substrate Binding

| Type of Force | Description | Relevance to this compound on PET |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Primary contributor to the overall affinity of the non-ionic dye for the hydrophobic polymer. |

| π-π Stacking | Attractive interaction between aromatic rings. | Occurs between the aromatic rings of the dye and the benzene (B151609) rings in the PET backbone. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Possible between the dye's nitro or acetamide (B32628) groups and the carbonyl oxygen of PET's ester groups. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | Occurs between polar functional groups on the dye and the ester groups in the polymer chain. |

Molecular Dynamics Simulations of this compound in Various Solvents and Matrices

While quantum mechanics describes the static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of processes like diffusion, solubilization, and penetration into a fiber. researchgate.netnih.gov

In solvents, MD simulations can predict the solubility and aggregation behavior of this compound. Key parameters such as the Solvent Accessible Surface Area (SASA) and the diffusion coefficient can be calculated to understand how the dye behaves in an aqueous dyebath or in alternative media like supercritical carbon dioxide or organic solvents. researchgate.netresearchgate.net Simulations can show how dispersing agents or surfactants might interact with the dye to form micelles, which is essential for stabilizing the dye dispersion. mdpi.com

When modeling the dye within a polymer matrix, MD simulations can illustrate the diffusion pathway of the dye molecule into the amorphous regions of the PET fiber. ccp5.ac.ukacs.org These simulations help in understanding the swelling effect of temperature or carriers on the polymer structure, which creates free volume for the dye to enter. researchgate.net The calculation of interaction energies and the radius of gyration of the dye within the polymer provides insights into its mobility and final location within the fiber, which relates directly to dyeing kinetics and fastness properties. researchgate.net

Table 3: Parameters Derived from Molecular Dynamics (MD) Simulations

| Parameter | Description | Application in Dyeing Systems |

| Diffusion Coefficient (D) | A measure of the rate of a molecule's movement through a medium. | Predicts the speed of dye dissolution in a solvent and its diffusion rate into the fiber. researchgate.net |

| Solvent Accessible Surface Area (SASA) | The surface area of the dye molecule that is accessible to the solvent. | Relates to the dye's solubility and its interaction with the surrounding medium. researchgate.net |

| Interaction Energy | The sum of non-bonded energies (van der Waals, electrostatic) between the dye and solvent or polymer. | Quantifies the affinity of the dye for the solvent versus the fiber, determining partitioning behavior. researchgate.net |

| Radius of Gyration (Rg) | A measure of the size and compactness of a molecule or aggregate. | Tracks changes in dye conformation and can indicate aggregation in solution. researchgate.net |

| Mean Squared Displacement (MSD) | The average squared distance a particle travels over time. | Used to calculate the diffusion coefficient and characterize mobility. researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (focus on application performance)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its functional properties. In dye chemistry, SAR is used to design new molecules with improved performance characteristics, such as better color fastness, higher tinctorial strength, or enhanced affinity for a specific fiber. sapub.org

For this compound, SAR studies would involve the computational analysis of hypothetical derivatives. By systematically modifying the substituents on the dye's aromatic rings, researchers can predict the resulting changes in performance. For example, altering the electron-donating or electron-withdrawing nature of the groups can shift the λ_max, thus fine-tuning the color. mdpi.com Changing the size and polarity of substituents can affect the dye's solubility, diffusion rate into polyester (B1180765), and sublimation fastness. scribd.comsapub.org Studies on similar dye series have shown that introducing bulkier groups or modifying alkyl chains can significantly impact dyeing performance and fastness properties. scribd.comresearchgate.net

Table 4: Predictive SAR for Derivatives of this compound

| Structural Modification | Predicted Effect on Application Performance | Rationale |

| Replace -Br with -Cl | Minor hypsochromic shift (towards violet); slightly lower molecular weight. | Halogens have a modest electronic effect; chlorine is lighter than bromine, which could slightly increase diffusion rate. |

| Increase length of N-alkoxyethyl chains | Increased hydrophobicity and molecular size. | May improve affinity for hydrophobic PET and enhance sublimation fastness, but could decrease aqueous solubility and slow diffusion. |

| Remove one -NO2 group | Significant hypsochromic shift (color becomes lighter, less blue). | Nitro groups are strong electron-withdrawing groups that cause a large bathochromic (deepening) effect on the color. |

| Modify the N-acetamide group | Altered polarity and hydrogen bonding capability. | Could affect dye-fiber interactions and solubility, potentially impacting wash fastness. |

Predictive Modeling of Environmental Fate Parameters for this compound

Predictive models are essential for assessing the potential environmental impact of chemicals, especially when experimental data is scarce. europa.eu For dyes like this compound, Quantitative Structure-Activity Relationship (QSAR) models are used to estimate key environmental fate parameters. canada.ca These models correlate the chemical structure with properties like biodegradability, bioaccumulation potential, and aquatic toxicity. uninsubria.it

Due to their complex structures and stability, most synthetic dyes, including azo dyes, are considered to be not readily biodegradable under aerobic conditions. canada.cawur.nl QSAR models for biodegradation (e.g., those in the EPI Suite™) would likely predict this compound to be persistent in the environment. epa.gov However, under anaerobic conditions, the azo bond (-N=N-) can be reductively cleaved, breaking the molecule into constituent aromatic amines, which may have their own distinct environmental and toxicological profiles. wur.nl

It is widely acknowledged that many dyes fall outside the defined domain of applicability for standard QSAR models, meaning predictions should be interpreted with caution. canada.ca Therefore, a weight-of-evidence approach, combining predictions from multiple models and data from structurally similar analogue chemicals, is often employed in regulatory assessments. canada.ca

Table 5: Predictive Environmental Fate Modeling for Azo Dyes

| Parameter | Predictive Model/Method | Likely Prediction for this compound |

| Ready Biodegradability | QSAR models (e.g., BIOWIN) | Not readily biodegradable. canada.ca |

| Persistence | Based on biodegradability predictions and chemical stability. | Considered persistent in aerobic environments. canada.ca |

| Bioaccumulation Potential | Based on calculated octanol-water partition coefficient (log Kow). | Moderate to high potential, but limited by low water solubility. |

| Aquatic Toxicity | QSAR models (e.g., ECOSAR) | Predictions are often unreliable due to being outside the model's domain. canada.ca |

| Anaerobic Degradation | Chemical knowledge of azo bond cleavage. | Expected to degrade via reductive cleavage of the azo linkage. wur.nl |

Future Directions and Emerging Research Avenues for C.i. Disperse Blue 301

C.I. Disperse Blue 301 in Nanomaterial Integration and Functional Coatings

The integration of organic dyes like this compound into nanomaterials and functional coatings represents a significant frontier of research. While specific studies on Disperse Blue 301 are nascent, the broader field of dye-based nanomaterials provides a clear roadmap for future exploration. The primary motivation is to harness the unique optical and chemical properties of the dye on a nanoscale for advanced applications.

Researchers are exploring the use of self-assembled fluorescent nanomaterials based on small-molecule organic dyes for imaging and sensing applications. nih.gov These materials combine the tunable spectral properties of organic fluorophores with the stability of inorganic materials. nih.gov Future research could focus on encapsulating or conjugating this compound to create nanoparticles with specific functionalities. Polymers are often used in conjunction with small-molecule fluorophores to improve solubility, colloidal stability, and biocompatibility. nih.gov For instance, this compound could be covalently linked to or entrapped within polymer backbones to form composite nanoparticles. nih.gov

The directed assembly of nanoparticles is a key technique for creating functional nanoscale devices. acs.org By controlling the surface charge of dye-infused nanoparticles, it is possible to assemble them into ordered structures using techniques like electrophoresis. acs.org This could pave the way for using this compound in novel photonic or electronic devices. Furthermore, the development of functional coatings incorporating this dye could impart new properties to surfaces, such as specific colorimetric responses to environmental stimuli, a concept explored with gold nanoparticles (AuNPs) functionalized with various organic molecules for sensing and biomedical applications. nih.gov

Sustainable Synthesis and Application Technologies for this compound

The chemical synthesis and application of this compound are under scrutiny to enhance their environmental profile. The traditional manufacturing process involves the diazotization of 2,4-Dinitro-6-bromoaniline and its subsequent coupling with N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide. worlddyevariety.com Research is now moving towards greener chemistry principles to reduce waste and avoid hazardous reagents.

Emerging sustainable application technologies aim to improve dye uptake, reduce water and energy consumption, and minimize effluent pollution. One promising area is the use of "green solvents" like Deep Eutectic Solvents (DES). A study on other disperse dyes demonstrated that using a choline (B1196258) chloride-based DES for dyeing cellulose (B213188) acetate (B1210297) nanofibers resulted in good color fixation and represents a more environmentally benign alternative to conventional methods. researchgate.net Modern techniques such as using ultrasound, microwaves, or ultraviolet radiation are also being explored to enhance the absorption capacity of fabrics, thereby reducing the amount of dye released into wastewater. nih.gov

The development of eco-friendly and low-Volatile Organic Compound (VOC) formulations is also a key market driver, pushing for innovation in the dye's application phase. dataintelo.comlookchem.com

Table 1: Comparison of Conventional vs. Emerging Application Technologies for Disperse Dyes

| Feature | Conventional Dyeing Method | Emerging Sustainable Technologies |

|---|---|---|

| Dyeing Medium | Water (high volume) | Deep Eutectic Solvents (DES), Supercritical CO2 |

| Energy Consumption | High (high temperatures required for dye bath) | Lower (e.g., ultrasound-assisted dyeing can reduce temperature/time) |

| Dye Uptake Efficiency | Moderate, leading to significant effluent | Higher, resulting in less dye wastage |

| Auxiliary Chemicals | Dispersing agents, carriers | Reduced need for harsh auxiliaries |

| Environmental Impact | High water pollution (COD/BOD), energy use | Reduced water consumption and chemical effluent |

Advanced Remediation Strategies and Circular Economy Considerations for this compound-Containing Effluents

The treatment of textile effluents containing this compound is critical due to the dye's low water solubility and persistence. gnest.org Research is focused on advanced, efficient, and cost-effective remediation strategies.

Advanced Oxidation Processes (AOPs) such as ozonation and Fenton reactions are effective for degrading complex organic molecules like azo dyes. rsc.orghilarispublisher.com Catalytic ozonation, in particular, has shown high efficiency in color and Total Organic Carbon (TOC) removal from textile wastewater. nih.gov Another widely studied method is adsorption, which is valued for its simplicity, high efficiency, and the potential for adsorbent recycling. rsc.org Studies have demonstrated the viability of using low-cost, sustainable bio-adsorbents, such as orange peels, for the removal of disperse dyes from wastewater. preprints.org Biological methods, including microbial degradation by specific strains of bacteria or fungi, offer an eco-friendly approach to decolorize and detoxify dye-containing effluents. hilarispublisher.commdpi.com

From a circular economy perspective, the focus is on moving beyond simple treatment to resource recovery. gnest.orgresearchgate.net Implementing closed-loop systems where dyes are recovered from the effluent, treated, and potentially reused aligns with circular principles. gnest.org For disperse dyes, which are insoluble, coagulation-flocculation can be an effective method for removal and recovery from wastewater. preprints.orgmdpi.com This approach not only cleans the water but also recaptures the dye, potentially for re-application, thereby reducing waste and the need for virgin material production. preprints.org

Table 2: Overview of Advanced Remediation Strategies for Disperse Dye Effluents

| Remediation Strategy | Mechanism | Key Advantages | Research Findings/Considerations |

|---|---|---|---|

| Adsorption | Dye molecules adhere to the surface of a solid adsorbent. rsc.org | Simple, cost-effective, high efficiency, potential for adsorbent regeneration. rsc.org | Effective using low-cost bio-adsorbents like citrus peels. mdpi.com |

| Advanced Oxidation (e.g., Ozonation) | Generation of highly reactive hydroxyl radicals that break down dye molecules. hilarispublisher.comnih.gov | Rapid degradation of complex pollutants; can achieve high mineralization. nih.gov | Catalytic ozonation can be significantly more energy-efficient than single ozonation. nih.gov |

| Coagulation-Flocculation | Use of coagulants (e.g., metal salts) to aggregate insoluble dye particles for easy separation. mdpi.com | Effective for nonionic, water-insoluble disperse dyes; no formation of harmful intermediates. mdpi.com | Sludge formation and disposal are the main drawbacks. rsc.org |

| Biodegradation | Use of microorganisms (bacteria, fungi) or their enzymes to break down the dye structure. mdpi.com | Environmentally friendly, potential for complete mineralization to non-toxic products. hilarispublisher.com | Can be slower than chemical methods; enzyme stability and cost can be a challenge. mdpi.com |

Interdisciplinary Research on this compound in Novel Scientific Fields

Exploring the application of this compound in fields beyond textiles is an emerging research avenue. The specific chemical structure and properties of azo and anthraquinone (B42736) dyes make them interesting candidates for various scientific applications.

For example, related anthraquinone dyes like C.I. Disperse Blue 60 are used as model compounds in studies on dye chemistry, reaction mechanisms, and in biological staining techniques to visualize cellular structures. Similarly, this compound, as a monoazo dye, could serve as a valuable tool in fundamental chemical research. worlddyevariety.com

There is potential for its use in medical diagnostics and sensor technology. The integration of organic dyes into polymer matrices or onto nanoparticles can create materials that respond to specific analytes or environmental changes, forming the basis of intelligent sensors. nih.gov Research into the allergenic properties of disperse dyes also constitutes an important interdisciplinary field, combining chemistry, toxicology, and dermatology to ensure consumer safety. lcms.czresearchgate.net Future studies could investigate the unique spectroscopic or electrochemical properties of this compound for developing novel analytical methods or as a component in diagnostic assays.

常见问题

Q. What are the standard analytical methods for characterizing the structural and physicochemical properties of C.I. Disperse Blue 301?

Methodological Answer: Researchers should employ a combination of spectroscopic and chromatographic techniques. UV-Vis spectroscopy can confirm λmax values for dye identification . Fourier-transform infrared spectroscopy (FTIR) is critical for functional group analysis, particularly to detect amine or nitro groups common in disperse dyes. High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) is recommended for purity assessment and degradation product identification. For particle size distribution—a key factor in adsorption studies—dynamic light scattering (DLS) or scanning electron microscopy (SEM) should be used, with attention to pH-dependent aggregation behavior .

Q. How do pH and temperature influence the stability and adsorption efficiency of this compound in aqueous systems?

Methodological Answer: Experimental designs should systematically vary pH (1–12) and temperature (20–80°C) while monitoring dye stability via spectrophotometric absorbance. Acidic conditions (pH 1–3) may enhance adsorption due to protonation of functional groups on adsorbents (e.g., modified biopolymers), as seen in analogous studies on Disperse Blue 56 . Thermodynamic parameters (ΔG°, ΔH°, ΔS°) should be calculated using isotherm models (Langmuir/Freundlich) to distinguish physisorption vs. chemisorption. Include control experiments to isolate temperature effects on dye hydrolysis or aggregation .

Q. What are the best practices for validating the reproducibility of this compound synthesis protocols in academic settings?

Methodological Answer: Replicate synthesis batches using identical precursors (e.g., anthraquinone derivatives) and reaction conditions (solvent, catalyst, temperature). Employ nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) to confirm structural consistency. Document yield percentages and impurity profiles across trials. For statistical rigor, use ANOVA to compare inter-batch variability, ensuring p-values <0.05 for significant reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption capacities of this compound across different adsorbent materials?

Methodological Answer: Discrepancies often arise from unaccounted variables such as adsorbent porosity, surface charge, or dye-adsorbent stoichiometry. Conduct a meta-analysis of existing studies, normalizing data by adsorbent surface area (BET analysis) and ionic strength. Use multivariate regression to identify dominant factors (e.g., pH > material type). Experimental validation should include head-to-head comparisons of adsorbents under standardized conditions, with error propagation analysis for capacity calculations .